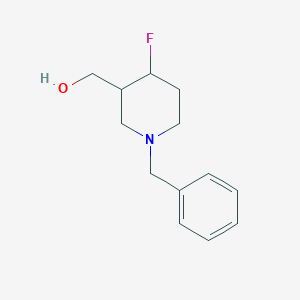

(1-Benzyl-4-fluoropiperidin-3-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzyl-4-fluoropiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSIMSUGLBODCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS number

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

This compound is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl group on the nitrogen, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position makes it a valuable and versatile building block for the synthesis of complex molecular architectures.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly sought after in drug discovery programs.[1]

Physicochemical Properties

The properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1356338-80-1 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈FNO | [2] |

| Molecular Weight | 223.2865 | [2] |

| Purity | ≥95% | [2][3] |

| Appearance | Typically a solid or oil | Generic |

| Solubility | Soluble in common organic solvents like Dichloromethane and Methanol | [5] |

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available piperidone precursor, which undergoes sequential benzylation, fluorination, and reduction.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Benzylation of 4-Piperidone The synthesis begins with the protection of the piperidine nitrogen with a benzyl group. This is a standard and robust transformation.

-

Rationale: The benzyl group is a stable protecting group that can be removed later via hydrogenolysis if necessary. Its installation is typically high-yielding. N-benzyl-4-piperidone is a crucial intermediate for many piperidine-based pharmaceuticals.[6]

-

Protocol:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 65°C and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[7]

-

Step 2: Asymmetric Fluorination This critical step introduces the fluorine atom stereoselectively. Modern organocatalytic methods are preferred for their high efficiency and enantioselectivity.

-

Rationale: Enantioselective fluorination using a chiral catalyst, such as a modified cinchona alkaloid, allows for the precise installation of the fluorine atom. This is crucial as the stereochemistry of fluorine can dramatically impact biological activity.[1]

-

Protocol:

-

Dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a modified cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine, 0.1 eq).

-

Cool the mixture to 0°C and add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise.

-

Allow the reaction to stir at 0°C to room temperature for 24-48 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry, and concentrate. Purify via silica gel chromatography to isolate the desired 1-benzyl-3-fluoro-4-piperidone.

-

Step 3: Stereoselective Reduction of the Ketone The final step involves the reduction of the ketone to the primary alcohol.

-

Rationale: The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically leading to the thermodynamically favored product. For more challenging reductions, lithium aluminium hydride (LiAlH₄) can be employed.[8]

-

Protocol:

-

Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol or tetrahydrofuran (THF) at 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) slowly in portions.

-

Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature.

-

Monitor for completion by TLC.

-

Carefully quench the reaction by adding water or a dilute acid solution.

-

Extract the product with an organic solvent, dry the combined extracts, and concentrate to yield the crude product.

-

Step 4: Purification Final purification is achieved through standard laboratory techniques.

-

Rationale: Column chromatography is essential to remove any unreacted starting materials, byproducts, and diastereomers, ensuring a high purity (≥95%) of the final compound.

-

Protocol:

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl aromatic protons (7.2-7.4 ppm), benzylic CH₂ (approx. 3.5 ppm), hydroxymethyl CH₂OH (approx. 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons. The proton adjacent to the fluorine will show characteristic splitting (JH-F). |

| ¹³C NMR | Aromatic carbons (127-140 ppm), benzylic carbon (~63 ppm), hydroxymethyl carbon (~65 ppm), and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant (¹JC-F). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 224.14. |

| HPLC | A single major peak indicating ≥95% purity. |

General Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the unique combination of its structural features.

-

Scaffold for Novel Therapeutics: The fluoropiperidine moiety is a key component in the design of novel drugs. The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing potency.

-

Intermediate for Complex Syntheses: This compound serves as a versatile starting point. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like amines or halides, enabling its incorporation into a wide range of target molecules.[8]

-

Probing Structure-Activity Relationships (SAR): In a drug development campaign, replacing a non-fluorinated piperidine analog with this compound allows researchers to systematically probe the effect of fluorination on biological activity, providing critical SAR data. Piperidine derivatives are widely used in the synthesis of medicines for various conditions, including cancer.[9]

Role in the Drug Discovery Pipeline

Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from sources of ignition.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[11]

-

References

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]

- 5. alfachemic.com [alfachemic.com]

- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 7. smolecule.com [smolecule.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a benzyl-protected amine, a piperidine core, and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, offering advantages in drug design. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key technical data for this compound, serving as a vital resource for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1356338-80-1 | [1] |

| Molecular Formula | C₁₃H₁₈FNO | [2][3] |

| Molecular Weight | 223.29 g/mol | [1][2] |

| Purity | ≥95% (Commercially available) | [1][3] |

Chemical Structure:

References

(1-Benzyl-4-fluoropiperidin-3-YL)methanol molecular structure

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol: Synthesis, Structure, and Potential Applications

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in a significant percentage of FDA-approved small-molecule drugs. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate key pharmacological properties.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[6] The combination of these two motifs in molecules like this compound creates a compound of significant interest for exploring new chemical space in drug development.

This guide provides a technical deep-dive into the molecular structure, a plausible stereoselective synthesis, methods for characterization, and the potential applications of this compound, aimed at professionals in pharmaceutical and chemical research.

Part 1: Molecular Structure and Stereochemical Considerations

The structure of this compound features a piperidine ring substituted at four positions. The benzyl group at the nitrogen (N1) is a common feature in CNS-active compounds, often influencing receptor affinity and pharmacokinetic profiles. The core of its chemical interest lies in the 3-methanol and 4-fluoro substitutions, which create two adjacent stereocenters (C3 and C4).

Diastereomers: cis and trans Isomers

The relative orientation of the fluorine atom and the hydroxymethyl group gives rise to two diastereomers:

-

cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on the same side of the piperidine ring.

-

trans-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers ((3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans). The stereochemistry is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the cis and trans isomers, the conformational equilibrium will be influenced by the steric bulk of the substituents and electronic effects, such as hyperconjugation involving the C-F bond.[5] Understanding the preferred conformation is crucial for predicting biological activity.

References

- 1. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]

- 4. 11065 | Sigma-Aldrich [sigmaaldrich.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (1-Benzyl-4-fluoropiperidin-3-YL)methanol: A Technical Guide

Introduction: The Significance of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Medicinal Chemistry

The N-benzyl piperidine motif is a prevalent scaffold in a multitude of approved pharmaceuticals and clinical candidates, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets. The introduction of a fluorine atom and a hydroxymethyl group to this core structure, as in this compound, offers medicinal chemists a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm the chemical identity, purity, and stereochemistry of this important synthetic intermediate.

This guide will explore the application of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, provide a detailed map of the proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-32

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

Spectral width: -10 to 220 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzyl, piperidine, and hydroxymethyl protons. The presence of the chiral centers at C3 and C4 will lead to complex splitting patterns for the piperidine ring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~7.25-7.40 | m | 5H | Ar-H | A complex multiplet characteristic of the five protons of the monosubstituted benzene ring of the benzyl group. |

| ~4.50 | ddd (J ≈ 48, 8, 4 Hz) | 1H | H -4 | This proton is coupled to the fluorine atom on the same carbon, resulting in a large geminal ¹H-¹⁹F coupling constant. It will also show smaller couplings to the adjacent protons on C3 and C5. |

| ~3.50-3.70 | m | 2H | -CH₂OH | The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet. |

| ~3.55 | s | 2H | Ar-CH₂-N | The benzylic protons typically appear as a singlet in simple benzylamines, but may show some broadening or splitting depending on the piperidine ring conformation. |

| ~2.00-3.00 | m | 6H | Piperidine ring protons | The protons on the piperidine ring (H-2, H-3, H-5, H-6) will exhibit complex multiplets due to geminal and vicinal couplings, as well as couplings to the fluorine atom. 2D NMR techniques such as COSY would be essential for definitive assignment. |

| ~1.80 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange. |

Diagram 1: Key ¹H NMR Correlations in this compound

Caption: Predicted COSY correlations for key protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | J(C,F) (Hz) | Assignment | Rationale and Key Insights |

| ~138 | - | Ar-C (quat.) | The quaternary carbon of the benzyl group attached to the methylene. |

| ~129 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~90 | ~170 | C -4 | The carbon bearing the fluorine atom will show a large one-bond coupling constant and will be significantly shifted downfield. |

| ~63 | - | Ar-C H₂-N | The benzylic carbon. |

| ~62 | ~20 | -C H₂OH | The hydroxymethyl carbon will show a smaller three-bond coupling to the fluorine. |

| ~50-60 | - | C -2, C -6 | The piperidine carbons adjacent to the nitrogen. |

| ~40 | ~20 | C -3 | The carbon bearing the hydroxymethyl group will be coupled to the fluorine atom. |

| ~30 | ~20 | C -5 | This piperidine carbon will also exhibit a two-bond coupling to the fluorine. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to promote ionization in positive ion mode.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Mass Spectrum Data and Interpretation

The high-resolution mass spectrum will confirm the elemental composition of the molecule. The fragmentation pattern in the MS/MS spectrum will be characteristic of the N-benzylpiperidine structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Rationale for Formation |

| 224.1445 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental formula C₁₃H₁₉FNO⁺. |

| 206.1339 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |

| 193.1258 | [M+H - CH₂OH]⁺ | Cleavage of the hydroxymethyl group. |

| 91.0546 | [C₇H₇]⁺ | A prominent peak corresponding to the tropylium ion, characteristic of benzyl groups. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the neat sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

IR Spectrum Data and Interpretation

The IR spectrum will show characteristic absorption bands for the O-H, C-H, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the alcohol. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of the benzyl group. |

| ~2930, 2850 | Strong | Aliphatic C-H stretch | From the piperidine and methylene groups. |

| ~1495, 1450 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |

| ~1100 | Strong | C-O stretch | The stretching vibration of the primary alcohol. |

| ~1050 | Strong | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a definitive confirmation of its molecular structure. While experimental data for this specific compound is not widely available, the principles and predictive data presented in this guide offer a robust framework for its characterization. The interplay of the benzyl, fluoropiperidine, and hydroxymethyl moieties results in a unique spectroscopic fingerprint that is essential for ensuring the quality and identity of this valuable building block in pharmaceutical research and development.

An In-depth Technical Guide to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a chiral piperidine derivative, holds a significant position in the landscape of pharmaceutical chemistry. Primarily recognized as a pivotal intermediate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound's well-defined stereochemistry and versatile chemical nature make it a subject of considerable interest.[1] This guide provides a comprehensive technical overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in medicinal chemistry and drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is fundamental to its effective utilization in synthesis and research. These properties dictate its behavior in various chemical environments and are crucial for process optimization and analytical characterization.

Table 1: Physicochemical Properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

| Property | Value | Source(s) |

| CAS Number | 201855-60-9 | [1] |

| Molecular Formula | C₁₉H₂₂FNO | [1] |

| Molecular Weight | 299.38 g/mol | [1] |

| Appearance | Colorless Thick Oil | [2] |

| Boiling Point | 402.1°C at 760 mmHg | [1] |

| Flash Point | 197°C | [1] |

| Density | 1.139 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane, Methanol, Chloroform, and DMSO. | [1][2] |

| Storage | -20°C, under an inert atmosphere. | [1] |

The stereochemistry of this compound, specifically the (3S,4R) configuration, is a critical feature that has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis and Chemical Profile: Crafting a Crucial Building Block

The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a multi-step process that requires precise control over stereochemistry to yield the desired isomer. While various synthetic routes to the core piperidine structure exist, a common approach involves the strategic manipulation of precursor molecules to introduce the necessary functional groups and establish the correct spatial arrangement.

A general synthetic pathway often commences with the construction of a suitably substituted piperidine ring. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in the final stages of the synthesis of the target active pharmaceutical ingredient. The introduction of the 4-fluorophenyl and hydroxymethyl groups at positions 4 and 3, respectively, with the specific trans configuration, is a key challenge in the synthesis.

Experimental Protocol: Illustrative Synthesis of a Related Piperidine Core

-

Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, the mesylate.[2]

-

Carbamate Formation: The resulting mesityl derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to form a carbamate.[2]

-

Hydrolysis: Finally, hydrolysis of the carbamate yields the desired piperidine-3-methanol derivative.[2]

The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final product is purified and characterized using techniques such as NMR and mass spectrometry.[2]

Diagram: Generalized Synthetic Pathway

Caption: Generalized workflow for the synthesis of the target intermediate.

Biological Activity and Mechanism of Action: A Precursor to Potency

The primary biological significance of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol lies in its role as a direct precursor to Paroxetine.[1] Paroxetine is a high-affinity inhibitor of the serotonin transporter (SERT), and its therapeutic efficacy in treating depression and other mood disorders stems from its ability to block the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4]

While this intermediate is not the final active molecule, its structural features are integral to the pharmacological activity of Paroxetine. The 4-fluorophenyl and the piperidine core are crucial pharmacophoric elements that contribute to the high-affinity binding to SERT. The specific (3S,4R) stereochemistry is essential for optimal interaction with the transporter.

Currently, there is a lack of publicly available data on the intrinsic biological activity of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol itself. It is plausible that the presence of the bulky N-benzyl group significantly reduces its affinity for the serotonin transporter compared to the N-demethylated final drug, Paroxetine. However, its structural similarity to other biologically active piperidine derivatives suggests that it could serve as a valuable scaffold for the development of novel CNS-active agents targeting various receptors and transporters.[5][6]

Diagram: Relationship to Paroxetine's Mechanism of Action

Caption: The synthetic intermediate's role in producing the active drug, Paroxetine.

Safety and Handling: A Researcher's Responsibility

Given that [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is primarily used in a research and development setting, adherence to appropriate safety protocols is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from structurally related compounds and general principles of laboratory safety.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C under an inert atmosphere.[1]

For the non-benzylated analog, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, the following GHS hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume that the N-benzyl derivative may have a similar hazard profile.

Applications in Research and Drug Discovery: Beyond a Single Purpose

The principal application of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is as a key intermediate in the multi-step synthesis of Paroxetine. It also serves as a reference standard for Paroxetine Impurity H in quality control and analytical testing of the final drug product.[1]

Beyond this established role, the chiral piperidine scaffold of this molecule is a privileged structure in medicinal chemistry.[8] The stereochemically defined centers and the presence of functional groups that can be readily modified make it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Researchers can utilize this compound as a molecular scaffold to explore structure-activity relationships (SAR) for various CNS targets, including other neurotransmitter transporters and receptors.[5][6] The 4-fluorophenyl and benzyl moieties can be systematically modified to probe the binding pockets of different biological targets, potentially leading to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | 201855-60-9 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. benchchem.com [benchchem.com]

- 6. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol hydrochloride [myskinrecipes.com]

- 7. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 8. thieme-connect.de [thieme-connect.de]

A Comprehensive Guide to the Structure Elucidation of Paroxetine Impurity H

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of Paroxetine Impurity H, a potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind a multi-faceted, orthogonal analytical strategy. We will detail a systematic workflow, beginning with detection and isolation via High-Performance Liquid Chromatography (HPLC), followed by molecular formula determination using High-Resolution Mass Spectrometry (HRMS), and culminating in definitive structural confirmation through a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The causality behind experimental choices, the establishment of self-validating protocols, and adherence to regulatory expectations are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling

Paroxetine, chemically known as (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine, is a potent and widely prescribed antidepressant. In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Unwanted chemicals that arise during synthesis or degradation can have significant biological effects, making their identification and control a critical aspect of drug development.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3][4][5]

This guide focuses on a specific known potential impurity, Paroxetine EP Impurity H, which is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.[6] Understanding the structure of such an impurity is not merely a regulatory hurdle; it provides crucial insights into the manufacturing process, enabling chemists to modify synthetic routes to minimize its formation and ensure the final drug product's purity and safety.[7]

The Analytical Blueprint: An Orthogonal, Phased Approach

The Elucidation Workflow

The overall strategy involves a phased approach where the output of one stage informs the next, ensuring an efficient and conclusive investigation.

Caption: High-level workflow for impurity structure elucidation.

Phase 1: Chromatographic Detection and Isolation

The foundational step is to separate the impurity from the bulk API. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and versatility.[8][9]

Rationale for Method Development

A stability-indicating HPLC method must be developed. The "causality" here is that the method must be proven to separate the API from all known impurities and potential degradation products. This ensures that the peak observed is a single, pure component. A reversed-phase C18 column is a common starting point for molecules like Paroxetine, balancing retention and peak shape. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a resolution of >2 between the impurity peak and the main Paroxetine peak.

Experimental Protocol: Preparative HPLC for Impurity Isolation

Objective: To isolate milligram quantities of Impurity H for spectroscopic analysis.

-

Method Scaling: Scale up the analytical HPLC method to a preparative scale. This involves using a larger column (e.g., 20 mm internal diameter) and a higher flow rate.

-

Sample Preparation: Dissolve a large quantity of the Paroxetine API batch known to contain Impurity H in a suitable solvent at a high concentration.

-

Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the column effluent with a UV detector. Collect the fractions corresponding to the elution time of the Impurity H peak.

-

Purity Check: Analyze the collected fractions using the initial analytical HPLC method to confirm the purity of the isolated compound. Fractions with >98% purity are pooled.

-

Solvent Removal: Remove the HPLC mobile phase from the pooled fractions, typically using rotary evaporation or lyophilization, to yield the isolated impurity as a solid or oil.

Phase 2: Mass Spectrometry - Deciphering the Molecular Blueprint

With an isolated sample, mass spectrometry provides the first critical clues to the impurity's identity: its molecular weight and elemental composition.[10]

The Power of High-Resolution Mass Spectrometry (HRMS)

While standard LC-MS can provide a nominal mass, HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for structure elucidation.[11] It measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-HRMS and MS/MS Analysis

Objective: To determine the elemental formula and gather structural information from fragmentation patterns.

-

Sample Infusion: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the HRMS instrument equipped with an electrospray ionization (ESI) source.

-

Full Scan Analysis (MS1): Acquire data in positive ion mode. The ESI process will protonate the molecule, yielding an [M+H]⁺ ion. The high-accuracy mass of this ion is used to calculate the elemental formula.

-

Tandem MS Analysis (MS/MS): Select the [M+H]⁺ ion of Impurity H as the precursor ion. Subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides vital clues about the molecule's substructures.[12][13]

Data Presentation: Expected MS Data

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Fragment Interpretation |

| Paroxetine | C₁₉H₂₀FNO₃ | 330.1499 | 192.1182, 70.0651 | Cleavage of the ether linkage, piperidine ring fragment |

| Impurity H | C₁₉H₂₂FNO | 300.1758 | 209.1340, 91.0542 | Loss of the benzyl group, benzyl cation |

Phase 3: NMR Spectroscopy - The Definitive Structural Confirmation

Mass spectrometry proposes a formula and fragments, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and stereochemistry of the molecule.[14][15][16][17] It is the cornerstone of structure elucidation.

Rationale for a Multi-Dimensional NMR Approach

A single ¹H NMR spectrum is insufficient. A suite of experiments is required for a self-validating structure:

-

¹H NMR: Identifies all unique proton environments and their neighboring protons (via splitting).

-

¹³C NMR: Identifies all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings, revealing the spin systems and connectivity of proton-bearing fragments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, linking the ¹H and ¹³C data.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire a full set of NMR data for unambiguous structure assignment.

-

Sample Preparation: Dissolve 5-10 mg of the isolated Impurity H in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

Data Visualization: Key Structural Correlations

The connectivity within the piperidine ring and its substituents can be definitively established using COSY.

Caption: Key ¹H-¹H COSY correlations confirming Impurity H's connectivity.

Final Confirmation and Reporting

The final step involves synthesizing all the collected data into a coherent and irrefutable structural proof.

-

Data Integration: The elemental formula from HRMS (C₁₉H₂₂FNO) is confirmed by the NMR data (counting unique carbons and integrating proton signals). The fragmentation from MS/MS (loss of a benzyl group) is corroborated by the presence of a benzyl spin system in the ¹H NMR and a -CH₂- group adjacent to the nitrogen. The connectivity map from 2D NMR assembles the fragments into the final structure of [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.

-

Reference Standard Verification: The ultimate confirmation is achieved by comparing the HPLC retention time, MS fragmentation, and full NMR data of the isolated impurity against a certified reference standard of Paroxetine Impurity H.[18] A perfect match provides unequivocal proof of identity.

-

Documentation: This comprehensive data package forms the core of the documentation required for regulatory submissions, demonstrating a thorough understanding and control of impurities in the Paroxetine API.

By following this rigorous, multi-technique approach, grounded in scientific rationale, researchers can confidently and definitively elucidate the structure of Paroxetine Impurity H, ensuring compliance with global regulatory standards and contributing to the production of safer medicines.

References

- 1. Impurities in Drug Substances and Products [usp.org]

- 2. Setting Reporting, Identification and Qualification Thresholds for Impurities – Pharma Stability [pharmastability.com]

- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. synchemia.com [synchemia.com]

- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 9. toref-standards.com [toref-standards.com]

- 10. biotech-spain.com [biotech-spain.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. veeprho.com [veeprho.com]

- 15. azooptics.com [azooptics.com]

- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 17. Nmr Spectroscopy In Pharmaceutical Analysis [portal.slcs.edu.in]

- 18. synthinkchemicals.com [synthinkchemicals.com]

The Strategic Synthesis of Fluorinated Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Fluorine Advantage in Piperidine-Containing Drug Candidates

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric groups to biological targets. However, the ever-present challenge in drug development is the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Herein lies the strategic importance of fluorine.

The introduction of fluorine into a piperidine scaffold can profoundly influence its physicochemical properties.[2] The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a critical parameter that governs the molecule's ionization state at physiological pH, thereby impacting its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[3][4][5] Furthermore, the C-F bond can act as a "conformational lock," influencing the ring's geometry and the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein. The metabolic stability of the piperidine ring can also be improved by blocking sites susceptible to oxidative metabolism.[2]

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable fluorinated piperidine scaffolds. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols for key reactions, and offer insights to guide researchers in this dynamic field.

I. Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the de novo construction of the ring from fluorinated precursors and the late-stage fluorination of a pre-existing piperidine scaffold. Each strategy presents a unique set of advantages and challenges.

De Novo Synthesis via Hydrogenation of Fluoropyridines: A Robust and Versatile Approach

One of the most powerful and widely adopted methods for synthesizing fluorinated piperidines is the hydrogenation of readily available and often commercially available fluoropyridines.[6][7] This approach benefits from the aromatic stability of the starting material and allows for the stereocontrolled introduction of hydrogen atoms.

A robust and operationally simple method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, often in the presence of a Brønsted acid.[6][7][8][9] The acid is crucial for protonating the pyridine nitrogen, which facilitates the reduction and minimizes hydrodefluorination, a common side reaction.[7]

Mechanism Insight: The reaction proceeds via the adsorption of the fluoropyridinium ion onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the same face of the ring, resulting in the cis-diastereomer. The choice of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) and the reaction conditions (e.g., solvent, pressure, temperature) can be optimized to achieve high yields and selectivities for a broad range of substrates.[7]

For accessing all-cis-(multi)fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed.[1][10][11][12][13] This method employs a rhodium(I) complex and a borane reagent (e.g., pinacolborane) to first dearomatize the fluoropyridine, followed by hydrogenation of the resulting intermediate.[1][10]

Causality in Action: The initial dearomatization step is key to overcoming the high stability of the aromatic ring, making the subsequent hydrogenation more facile.[11][12][13] This strategy allows for the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines.[10]

| Method | Catalyst | Key Reagent | Stereoselectivity | Advantages | Limitations |

| Pd-Catalyzed Hydrogenation | Palladium (e.g., Pd/C, Pd(OH)₂/C) | Brønsted Acid (e.g., HCl) | cis-selective | Robust, operationally simple, tolerant to air and moisture.[6][7] | Can be substrate-dependent; potential for hydrodefluorination. |

| Rh-Catalyzed DAH | Rhodium(I) complex | Borane reagent (e.g., pinacolborane) | All-cis | Highly diastereoselective for multi-substituted systems.[10] | More sensitive to functional groups and moisture.[1] |

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) is an attractive strategy as it allows for the diversification of complex molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships (SAR).[14] This can be achieved through either electrophilic or nucleophilic fluorination of a pre-formed piperidine ring.

Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative (e.g., an enamine or enolate) with an electrophilic fluorine source ("F+").[15][16] Reagents such as Selectfluor® are commonly employed for this purpose.[14][15][16][17]

Self-Validating System: The success of this approach hinges on the ability to generate the nucleophilic piperidine precursor regioselectively. The choice of the substrate and reaction conditions is critical to control the position of fluorination.

Nucleophilic fluorination involves the displacement of a leaving group on the piperidine ring with a nucleophilic fluoride source (e.g., KF, CsF, or TBAF).[17][18][19] This is a classic SN2-type reaction, and its efficiency is highly dependent on the nature of the leaving group and the steric environment around the reaction center. Deoxyfluorination of hydroxypiperidines using reagents like DAST is another common nucleophilic fluorination method.[18][19]

| Fluorinating Agent Type | Common Reagents | Typical Substrates | Key Considerations |

| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)[17] | Enamines, enolates, electron-rich aromatic rings. | Regioselectivity, substrate reactivity. |

| Nucleophilic | KF, CsF, TBAF, DAST[18][19] | Alkyl halides, sulfonates, alcohols. | Leaving group ability, stereochemistry (inversion), steric hindrance. |

Synthesis from Fluorinated Building Blocks: A Convergent Strategy

This approach involves the use of readily available, small-molecule fluorinated building blocks that are incorporated into the piperidine scaffold through various synthetic transformations.[19][20] This strategy is particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods. Ring-closing metathesis (RCM) of fluorinated diene precursors is one such powerful technique.[21][22][23][24]

Field-Proven Insight: The advantage of this strategy lies in its convergent nature, often leading to shorter synthetic sequences and easier purification of the final products. The challenge, however, is the availability and cost of the fluorinated starting materials.

Asymmetric Synthesis: The Quest for Enantiopurity

For pharmaceutical applications, the synthesis of enantiomerically pure fluorinated piperidines is of paramount importance.[6][7] This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.[25][26][27] For instance, enantioenriched fluorinated piperidines can be accessed through the diastereoselective hydrogenation of a chiral oxazolidine-substituted pyridine precursor.[6][7]

II. Experimental Protocols: A Practical Guide

The following protocol is a representative example of the robust palladium-catalyzed hydrogenation of a fluoropyridine.

Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

Objective: To synthesize 3-fluoropiperidine via the hydrogenation of 3-fluoropyridine using a palladium on carbon catalyst.

Materials:

-

3-Fluoropyridine

-

Palladium on carbon (10 wt%)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or similar hydrogenation apparatus

Procedure:

-

Reaction Setup: In a suitable high-pressure autoclave, dissolve 3-fluoropyridine (1.0 eq) in methanol.

-

Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution. Rationale: Protonation of the pyridine nitrogen activates the ring towards reduction and minimizes hydrodefluorination.

-

Catalyst Addition: Add 10 wt% palladium on carbon (5 mol%) to the reaction mixture. Rationale: Palladium on carbon is a highly effective and reusable heterogeneous catalyst for hydrogenation.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). Rationale: High pressure of hydrogen ensures a sufficient concentration of the reducing agent for the reaction to proceed to completion.

-

Work-up: After the reaction is complete, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a saturated aqueous solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3x). Rationale: Neutralization deprotonates the piperidine nitrogen, making it soluble in the organic solvent for extraction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoropiperidine.

-

Purification: The crude product can be further purified by distillation or chromatography if necessary. For volatile products, in-situ protection (e.g., with Boc anhydride or Cbz chloride) is recommended before purification.[6][7]

III. Conclusion and Future Directions

The synthesis of fluorinated piperidine scaffolds is a vibrant and evolving field of research. The development of robust and stereoselective methods, particularly the hydrogenation of fluoropyridines, has significantly expanded the accessibility of these valuable building blocks for drug discovery.[6][7][10] Late-stage fluorination and asymmetric synthesis strategies continue to be areas of intense investigation, with the goal of developing more efficient and versatile methods for the preparation of novel fluorinated piperidine-containing drug candidates.[14][25] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for innovative synthetic methodologies to access these privileged scaffolds will undoubtedly continue to grow.

IV. References

-

BenchChem. (n.d.). Comparative study of different fluorinating agents for piperidine synthesis. Retrieved from 18

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: --INVALID-LINK--

-

Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available from: --INVALID-LINK--

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. Available from: --INVALID-LINK--

-

ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building.... Retrieved from --INVALID-LINK--

-

The Nairoukh Research Group. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from --INVALID-LINK--

-

University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from --INVALID-LINK--

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. Conditions: i) 1,.... Retrieved from --INVALID-LINK--

-

ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

-

Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. Available from: --INVALID-LINK--

-

Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved from --INVALID-LINK--

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from --INVALID-LINK--

-

PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Retrieved from --INVALID-LINK--

-

ACS Publications. (n.d.). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

-

ACS Publications. (n.d.). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from --INVALID-LINK--

-

ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from --INVALID-LINK--

-

EurekAlert!. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (2007). An improved ring-closing metathesis approach to fluorinated and trifluoromethylated nitrogen heterocycles. Retrieved from --INVALID-LINK--

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (n.d.). Diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles as iNOS selective inhibitors. Retrieved from --INVALID-LINK--

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Retrieved from --INVALID-LINK--

-

PubMed. (2003). Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis. Retrieved from --INVALID-LINK--

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]

- 14. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. tandfonline.com [tandfonline.com]

- 21. [PDF] An improved ring-closing metathesis approach to fluorinated and trifluoromethylated nitrogen heterocycles | Semantic Scholar [semanticscholar.org]

- 22. Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]

- 24. Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of 3-Fluoropiperidine Derivatives: A Guide to Stereoelectronic Control and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] The strategic introduction of fluorine offers a powerful method to modulate a molecule's physicochemical and pharmacological properties, including basicity (pKa), metabolic stability, and binding affinity.[4][5] In 3-fluoropiperidine derivatives, this substitution introduces a fascinating and often counter-intuitive conformational bias that overrides classical steric arguments. This guide provides an in-depth analysis of the conformational behavior of 3-fluoropiperidines, detailing the underlying stereoelectronic forces and presenting the integrated analytical workflows required for their robust characterization. We will explore the causality behind experimental choices and provide field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage these unique structural properties in rational drug design.

The Central Anomaly: The Axial Preference of Fluorine

In standard cyclohexane chemistry, a substituent's preference for the equatorial position is a foundational principle, driven by the desire to minimize unfavorable 1,3-diaxial steric interactions. However, the introduction of fluorine at the 3-position of a piperidine ring, particularly when the nitrogen is protonated or acylated, leads to a pronounced and often dominant preference for the sterically more crowded axial orientation.[6][7][8] This departure from simple steric models is the key to understanding and exploiting this chemical motif. The equilibrium between the two chair conformers dictates the molecule's three-dimensional shape and, consequently, its biological function.

Figure 1: Axial-equatorial equilibrium in protonated 3-fluoropiperidine.

Dissecting the Driving Forces: A Stereoelectronic Perspective

The preference for the axial conformer is not governed by a single factor but is rather the result of a delicate interplay of several stereoelectronic interactions. The relative importance of each contribution is highly dependent on the nature of the nitrogen substituent (e.g., proton, acyl group) and the solvent environment.

-

Charge-Dipole Interactions: In protonated 3-fluoropiperidinium salts, the dominant stabilizing force is often the electrostatic attraction between the positive charge on the ammonium group (N⁺-H) and the partial negative charge of the fluorine atom in the C-F dipole.[8][9] This interaction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the N⁺-H group in a 1,3-syn arrangement.[2]

-

Hyperconjugation (Gauche Effect): Stabilizing orbital interactions also play a crucial role. Specifically, the donation of electron density from anti-periplanar C-H σ bonds into the low-lying C-F σ* antibonding orbital contributes to the stability of the gauche arrangement between the nitrogen and fluorine atoms, which is characteristic of the axial conformer.[6][9] This is a manifestation of the "gauche effect." It is important to note that in the neutral, unprotonated amine, this effect is less pronounced.[10][11]

-

Dipole Minimization: For N-acyl or N-sulfonyl derivatives, the minimization of the overall molecular dipole moment can be a significant factor. The alignment of the C-F bond dipole and the strong N-acyl bond dipole can be more favorable in the axial conformer, leading to a lower energy state.[6][9]

-

Solvation: The conformational equilibrium is exquisitely sensitive to the solvent. Polar solvents tend to further stabilize the axial conformer, which typically possesses a larger dipole moment than its equatorial counterpart.[6][8] This is a critical consideration when comparing computational (gas-phase) data with experimental (solution-phase) results.

Figure 2: Key stereoelectronic forces stabilizing the axial conformer.

The Analytical Toolkit: An Integrated Approach

A definitive conformational analysis cannot rely on a single technique. It requires a synergistic combination of solution-state spectroscopy, solid-state analysis, and theoretical calculations to build a self-validating model of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining conformational equilibria in solution.[12] By measuring scalar (J) coupling constants, we can derive time-averaged information about the dihedral angles within the molecule and thus calculate the populations of the constituent conformers.

Causality Behind the Method: The magnitude of the vicinal coupling constant, ³J, is directly related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[13][14] By measuring ³J values for protons (¹H-¹H) and, most critically, between fluorine and protons (¹⁹F-¹H), we can extract precise conformational information. The ³J(F,H) coupling is particularly informative, as a large value (>30 Hz) is a hallmark of an anti-periplanar relationship, providing unequivocal evidence for an axial fluorine.[6][9]

Protocol: Conformational Equilibrium Analysis via ¹⁹F and ¹H NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of ~20-50 mM.

-

Scientist's Insight: The choice of solvent is not trivial. As solvation affects the equilibrium, it is crucial to perform the analysis in a solvent relevant to the intended application (e.g., D₂O for biological assays). Running experiments in multiple solvents of varying polarity can provide valuable insight into solvation effects.[8]

-

-

Data Acquisition:

-

Acquire a standard proton (¹H) NMR spectrum to assign the proton resonances.

-

Acquire a fluorine (¹⁹F) NMR spectrum (proton-coupled). This is often the simplest way to observe the key F-H couplings.

-

Self-Validation: For complex spectra, acquire 2D correlation experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to unambiguously assign all relevant proton signals, especially H2, H3, and H4 protons adjacent to the fluorine.

-

-

Data Analysis:

-

From the ¹H spectrum, measure the vicinal coupling constants (³JHH) for the proton at C3.

-

From the ¹⁹F spectrum, measure the key vicinal ³J(F,Hax) and ³J(F,Heq) coupling constants. The signal for the axial fluorine will typically appear as a complex multiplet due to these couplings.

-

Expert Tip: The value of ³J(F,H) for an anti-periplanar arrangement (F-axial, H-axial) is typically large (35-45 Hz), while gauche couplings are small (<10 Hz). This large difference makes the assignment highly reliable.

-

-

Population Calculation:

-

The percentage of the axial conformer (%Axial) can be calculated using the observed coupling constant (J_obs) and the limiting values for the pure axial (J_ax) and pure equatorial (J_eq) conformers.

-

Formula: %Axial = 100 * (J_obs - J_eq) / (J_ax - J_eq)

-

Trustworthiness: The limiting J values (J_ax and J_eq) can be estimated from model compounds or derived from computational calculations. Consistency between calculations using different F-H or H-H couplings provides a self-validating result.

-

-

Thermodynamic Analysis:

-

Calculate the equilibrium constant K = [%Axial] / [%Equatorial].

-

Calculate the Gibbs free energy difference ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG indicates a preference for the axial conformer.

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[15]

Causality Behind the Method: While NMR reveals the dynamic equilibrium in solution, a crystal structure provides a high-resolution snapshot of a single, low-energy conformer. This is invaluable for:

-

Validating Computational Models: The experimental structure serves as a benchmark against which theoretical (e.g., DFT) geometries can be compared.

-

Confirming Absolute Stereochemistry: It provides irrefutable proof of the substituent's orientation (axial/equatorial).

-

Understanding Intermolecular Interactions: Crystal packing can reveal how the molecule interacts with itself and with solvent molecules, which can be relevant to solubility and formulation.

Protocol: Single Crystal X-Ray Diffraction Workflow

-

Crystal Growth (The Critical Step):

-

High-quality single crystals are paramount. Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.[15]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor induces crystallization.

-

-

Scientist's Insight: This is often an empirical process. Screen a variety of solvents and techniques. The goal is to obtain clear, well-formed crystals of 0.1-0.3 mm in size.

-

-

Data Collection and Structure Solution:

-

A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

-

The diffraction pattern is collected and processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to determine the initial atomic positions.

-

-

Structure Refinement and Analysis:

-

The atomic model is refined against the experimental data to improve its accuracy.

-

The final structure provides precise coordinates, from which bond lengths, bond angles, and, most importantly, the torsional angles that define the ring conformation (e.g., chair) and substituent positions can be determined.[16]

-

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting conformational energies and dissecting the underlying electronic effects that are not directly observable by experiment.[17][18]

Causality Behind the Method: DFT allows us to calculate the electronic energy of a given molecular geometry. By optimizing the geometries of the axial and equatorial conformers and calculating their relative Gibbs free energies (ΔG), we can predict the conformational equilibrium. This approach allows us to probe the system in the gas phase or in different solvents (using implicit solvent models) and to quantify the contributions of hyperconjugation and electrostatic interactions through methods like Natural Bond Orbital (NBO) analysis.[19]

Protocol: DFT-Based Conformational Energy Analysis

-

Model Building: Construct 3D models of both the axial and equatorial chair conformers of the 3-fluoropiperidine derivative.

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization for each conformer using a reliable functional and basis set (e.g., ωB97X-D/6-311+G(d,p) or higher).

-

Scientist's Insight: The choice of functional is important. Dispersion-corrected functionals (e.g., those with a "-D" suffix) are recommended to accurately capture weak intramolecular interactions.

-

Perform a vibrational frequency calculation on the optimized geometries.

-

Self-Validation: A true energy minimum must have zero imaginary frequencies. This step also provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.

-

-

Inclusion of Solvent Effects:

-

Recalculate the single-point energies of the optimized geometries using an implicit solvation model (e.g., Polarizable Continuum Model - PCM). This is crucial for comparing theoretical results with experimental solution-phase data.

-

-

Energy Analysis:

-

Calculate the difference in Gibbs free energy: ΔG = G_equatorial - G_axial.

-

A negative ΔG indicates a theoretical preference for the axial conformer, which can then be directly compared to the value derived from NMR experiments.

-

Figure 3: The integrated workflow for conformational analysis.

Comparative Data & Case Studies